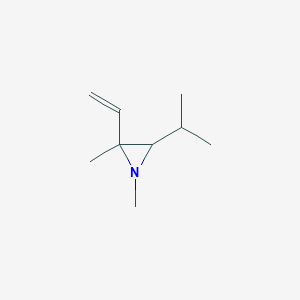

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine

Description

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a trisubstituted aziridine derivative characterized by a strained three-membered ring system with an ethenyl group, two methyl groups, and an isopropyl substituent. Aziridines are nitrogen-containing heterocycles with significant reactivity due to ring strain, making them valuable intermediates in organic synthesis and drug discovery .

Properties

CAS No. |

344324-86-3 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine |

InChI |

InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3 |

InChI Key |

XCKBZUHTUOTTPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(N1C)(C)C=C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Ring-Opening and Ring-Closure Strategies

One effective method to prepare substituted aziridines with alkyl and vinyl substituents involves the nucleophilic ring-opening of epoxides or related intermediates followed by ring closure to form the aziridine ring.

For example, the synthesis of various 1-(2-aminoalkyl)aziridines has been achieved by reacting aziridines with Lewis acids such as ZnBr₂, promoting regioselective nucleophilic attack on the less substituted carbon atom with retention of configuration. This approach could be adapted for the vinyl-substituted aziridine by selecting appropriate starting materials and nucleophiles.

The reaction typically proceeds under mild conditions (e.g., 80 °C, no additional solvent) and yields products in the range of 50-60% after purification.

Catalytic Multicomponent Synthesis Using N-Heterocyclic Carbene (NHC) Catalysts

A novel and efficient synthetic route involves a one-pot catalytic multicomponent reaction of an aldehyde, a nitroso compound, and a Michael acceptor in the presence of an NHC catalyst.

This method generates aziridines via in situ formation of hydroxamic acids that react with Michael acceptors, providing a short and efficient route.

The process allows for the generation of substituted aziridines under mild conditions with good yields, and the catalyst can be generated in situ from stable precursors such as imidazolium salts.

This approach is highly adaptable to various substituents, including vinyl and alkyl groups, making it a promising method for synthesizing 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine .

Asymmetric Synthesis Using Chiral Auxiliaries and Selective Crystallization

The preparation of enantiopure aziridines with complex substitution patterns often employs chiral auxiliaries and selective crystallization techniques.

For example, the synthesis of chiral aziridine-2-carboxylates uses diastereomeric mixtures of menthyl ester derivatives, which can be separated by selective crystallization to isolate pure stereoisomers.

The aziridine ring is typically formed by intramolecular cyclization of haloamine precursors in the presence of bases such as potassium carbonate in polar aprotic solvents like acetonitrile.

This method allows for the introduction of methyl and isopropyl substituents with control over stereochemistry, which is critical for compounds like 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine .

Classical Resolution and Sharpless Asymmetric Epoxidation Routes

Classical resolution techniques using chiral amines (e.g., 1-phenylethylamine or ephedrine) have been employed to resolve racemic aziridine carboxylates into optically pure forms.

Sharpless asymmetric epoxidation followed by azide ring-opening and Staudinger reaction can produce aziridines with high enantiomeric excess, which can be functionalized further to introduce vinyl and alkyl substituents.

These methods are well documented for aziridine-2-carboxylates and related compounds but require adaptation for the target compound with specific substitution patterns.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Nucleophilic ring-opening with ZnBr₂ | Aziridine + ZnBr₂, 80 °C, no solvent | 50-63 | Regio- and stereoselective | Attack on less substituted carbon, retention of configuration |

| NHC-catalyzed multicomponent reaction | Aldehyde + nitroso compound + Michael acceptor + NHC catalyst | Moderate | Good control via catalyst | One-pot, efficient, adaptable to various substituents |

| Asymmetric synthesis with chiral auxiliaries | Haloamine + K₂CO₃ in acetonitrile, selective crystallization | Variable | High enantiomeric purity | Uses chiral menthyl esters, suitable for complex substitution |

| Classical resolution and Sharpless epoxidation | Chiral amines for resolution, Sharpless epoxidation | Moderate | High enantiomeric excess | Requires multiple steps, well-established for aziridine carboxylates |

Summary and Recommendations

The nucleophilic ring-opening approach with ZnBr₂ offers a straightforward, regio- and stereoselective route to substituted aziridines, including those with isopropyl and methyl substituents, and can be optimized for vinyl groups.

The NHC-catalyzed multicomponent synthesis is a modern, efficient method that can be adapted to synthesize 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine with potentially fewer steps and good yields.

For enantiopure synthesis , chiral auxiliary-based methods combined with selective crystallization provide high stereochemical control, essential for applications requiring optical purity.

Classical resolution and Sharpless asymmetric epoxidation remain valuable but may require more steps and careful optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)

Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions

Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)

Major Products

Oxidation Products: Aziridine oxides

Reduction Products: Amines

Substitution Products: Substituted aziridines with various functional groups

Scientific Research Applications

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and polymers through ring-opening polymerization.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:

Molecular Targets: Enzymes, DNA, and proteins

Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine and related aziridine compounds described in the literature:

Key Observations:

- Substituent Effects on Reactivity : The ethenyl group in the target compound may enhance electrophilicity at the aziridine nitrogen, facilitating ring-opening reactions. This contrasts with aziridinephosphonates, where the phosphonate group increases polarity and mimics carboxylates in biological systems .

Physicochemical Properties

- Thermodynamic Stability: Strain energy in the aziridine ring is influenced by substituents. Electron-withdrawing groups (e.g., cyano in compound 10) destabilize the ring, while alkyl groups (methyl/isopropyl) may marginally stabilize it .

Biological Activity

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Aziridines, including this compound, are known for their reactivity and have been investigated for various pharmacological properties, including antibacterial, anticancer, and neuroprotective activities. This article reviews the biological activity of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine, supported by relevant research findings, case studies, and data tables.

The molecular structure of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine features a three-membered aziridine ring with substituents that influence its reactivity and biological properties. The presence of the aziridine ring is crucial as it contributes to the compound's ability to act as an alkylating agent.

Antibacterial Activity

Aziridines are recognized for their antibacterial properties due to their ability to interact with bacterial DNA. Research indicates that modifications in the aziridine structure can significantly affect antibacterial potency. For example, aziridines with specific substituents have shown varying degrees of activity against clinical isolates of bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3f | 8–16 | MRSA |

| 3a | 128–256 | E. coli |

| 3b | 64–128 | S. aureus |

The compound 3f exhibited superior activity against MRSA strains compared to traditional antibiotics like ampicillin and nitrofurantoin .

Anticancer Activity

The anticancer potential of aziridines stems from their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. Studies have demonstrated that compounds similar to 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| KB-31 | >10.000 |

| KB-8511 | 8.680 |

In vitro studies revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Emerging research suggests that aziridines may also possess neuroprotective properties. For instance, compounds derived from aziridine scaffolds have been shown to reduce oxidative stress and inflammation in neuronal cell lines, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of aziridine derivatives against multidrug-resistant bacterial strains. The results indicated that specific structural modifications enhanced antibacterial activity significantly compared to standard antibiotics.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of aziridine derivatives on human cancer cell lines. The findings highlighted the importance of the aziridine ring in mediating cytotoxicity through DNA interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.